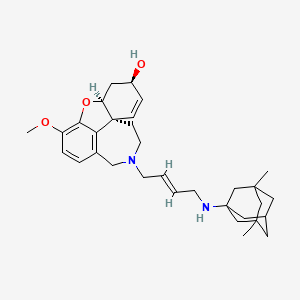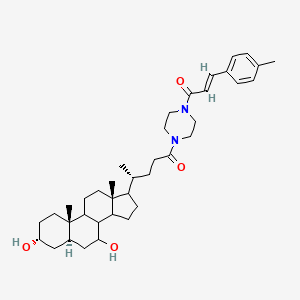
Akt/NF-|EB/MAPK-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Akt/NF-κB/MAPK-IN-1 is a potent and orally active inhibitor that targets nitric oxide with an IC50 of 7.70 μM and demonstrates low toxicity . This compound exerts anti-inflammatory effects by impeding the Akt/NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways . It is primarily used in scientific research for its ability to inhibit these pathways, which are crucial in various biological processes such as cell survival, proliferation, and inflammation .
Méthodes De Préparation
The synthesis of Akt/NF-κB/MAPK-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure the compound’s purity and consistency .
Analyse Des Réactions Chimiques
Akt/NF-κB/MAPK-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Applications De Recherche Scientifique
Akt/NF-κB/MAPK-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of nitric oxide and its effects on various chemical pathways . In biology, it is used to investigate the role of Akt, NF-κB, and MAPK signaling pathways in cell survival, proliferation, and inflammation . In medicine, it is explored for its potential therapeutic applications in treating inflammatory diseases and cancer . In industry, it is used in the development of new drugs and therapeutic agents targeting these signaling pathways .
Mécanisme D'action
Akt/NF-κB/MAPK-IN-1 exerts its effects by inhibiting the Akt, NF-κB, and MAPK signaling pathways. These pathways are involved in various cellular processes, including cell survival, proliferation, and inflammation . The compound binds to specific molecular targets within these pathways, preventing their activation and subsequent signaling. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Akt/NF-κB/MAPK-IN-1 is unique in its ability to simultaneously inhibit the Akt, NF-κB, and MAPK signaling pathways . Similar compounds include SB 202190, which is a p38 MAPK inhibitor, and MW-150, which is a selective inhibitor of p38α MAPK . these compounds do not target all three pathways simultaneously, making Akt/NF-κB/MAPK-IN-1 a more versatile and potent inhibitor .
Conclusion
Akt/NF-κB/MAPK-IN-1 is a valuable compound in scientific research due to its potent inhibitory effects on the Akt, NF-κB, and MAPK signaling pathways. Its unique ability to target multiple pathways simultaneously makes it a promising candidate for the development of new therapeutic agents for treating inflammatory diseases and cancer. Further research is needed to fully understand its potential and optimize its use in various applications.
Propriétés
Formule moléculaire |
C38H56N2O4 |
|---|---|
Poids moléculaire |
604.9 g/mol |
Nom IUPAC |
(4R)-4-[(3R,5R,7S,10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1-[4-[(E)-3-(4-methylphenyl)prop-2-enoyl]piperazin-1-yl]pentan-1-one |
InChI |
InChI=1S/C38H56N2O4/c1-25-5-8-27(9-6-25)10-14-35(44)40-21-19-39(20-22-40)34(43)13-7-26(2)30-11-12-31-36-32(16-18-38(30,31)4)37(3)17-15-29(41)23-28(37)24-33(36)42/h5-6,8-10,14,26,28-33,36,41-42H,7,11-13,15-24H2,1-4H3/b14-10+/t26-,28-,29-,30?,31?,32?,33+,36?,37+,38-/m1/s1 |
Clé InChI |
GTPJGHSNVSPXNR-AXDZJYAXSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C(=O)CC[C@@H](C)C3CCC4[C@@]3(CCC5C4[C@H](C[C@@H]6[C@@]5(CC[C@H](C6)O)C)O)C |
SMILES canonique |
CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C(=O)CCC(C)C3CCC4C3(CCC5C4C(CC6C5(CCC(C6)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)
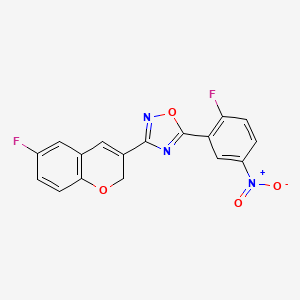
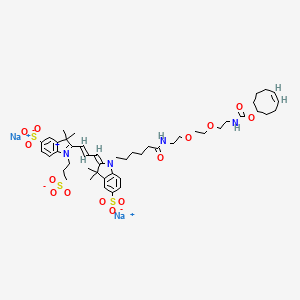
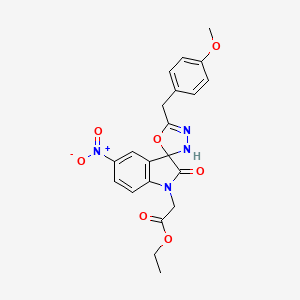
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)
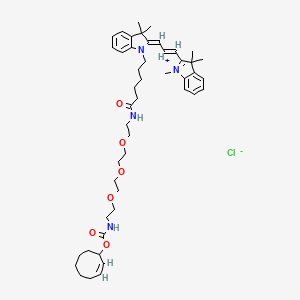
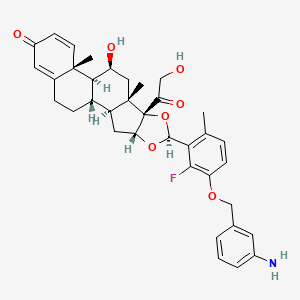
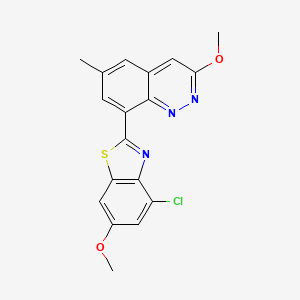
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
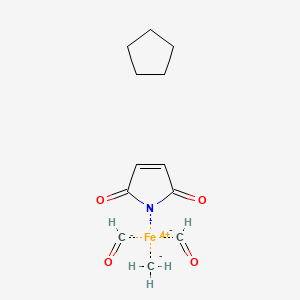
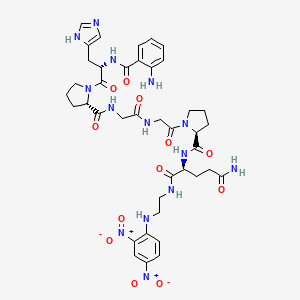
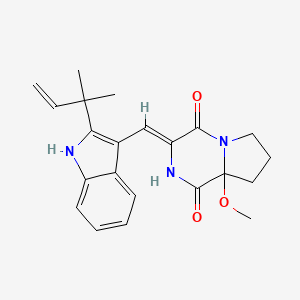
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
